6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMPDQ and is a quinoline derivative.
Wirkmechanismus
FMPDQ acts as a competitive antagonist of the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Its activation by serotonin leads to the activation of various signaling pathways, including the cAMP pathway. By blocking the 5-HT7 receptor, FMPDQ inhibits the downstream signaling pathways, leading to a decrease in cAMP levels and a reduction in the activity of neurons that are involved in mood regulation, cognition, and sleep.
Biochemical and Physiological Effects:
FMPDQ has been shown to have a significant impact on various physiological processes, including sleep, anxiety, and depression. In animal models, FMPDQ has been shown to increase the duration of non-REM sleep and decrease the latency to sleep onset. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
FMPDQ has several advantages as a pharmacological tool for studying the central nervous system. It is a selective antagonist of the 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. It also has a long half-life, which allows for sustained receptor blockade. However, FMPDQ has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of FMPDQ include investigating its effects on other physiological processes and developing more potent and selective 5-HT7 receptor antagonists for use in medical research.
Synthesemethoden
The synthesis of FMPDQ involves a multistep process. The first step involves the preparation of 4-fluoroaniline, which is then reacted with piperazine to form 4-(4-fluorophenyl)-1-piperazine. This intermediate is then reacted with 8-methyl[1,3]dioxolo[4,5-g]quinoline to form FMPDQ. The reaction conditions and purification methods are critical to obtaining high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FMPDQ has shown potential as a pharmacological tool for studying the central nervous system. It has been used in research to investigate the role of serotonin receptors in various neurological disorders, including anxiety, depression, and schizophrenia. FMPDQ is a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. By selectively blocking this receptor, researchers can study the effects of its modulation on various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-8-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-10-21(23-18-12-20-19(11-17(14)18)26-13-27-20)25-8-6-24(7-9-25)16-4-2-15(22)3-5-16/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKSFIOVKISBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.